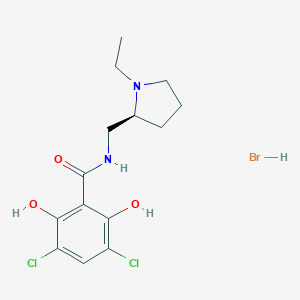

S-(+)-O-Desmethylraclopride hydrobromide

Description

Contextualization as a Critical Precursor in Radiopharmaceutical Synthesis

The principal application of S-(+)-O-Desmethylraclopride hydrobromide is as the immediate precursor for the synthesis of [¹¹C]raclopride, a widely used radioligand for PET imaging. sakura.ne.jpresearchgate.net The synthesis involves a process called O-methylation, where a carbon-11 (B1219553) (¹¹C) labeled methyl group is attached to the desmethyl precursor. sakura.ne.jp This radiolabeling step transforms the inactive precursor into the potent and selective D2 dopamine (B1211576) receptor antagonist, [¹¹C]raclopride. nih.gov

Different methods have been developed to perform this synthesis, often aiming to improve radiochemical yield, purity, and efficiency. researchgate.netsnmjournals.org One common method involves reacting this compound with [¹¹C]methyl iodide or [¹¹C]methyl triflate in the presence of a base. sakura.ne.jpresearchgate.net For instance, research has described using [¹¹C]methyl iodide in a dimethylformamide (DMF) solution containing sodium hydride (NaH). sakura.ne.jp Another approach utilizes [¹¹C]methyl triflate, which has been noted for its greater reactivity compared to [¹¹C]methyl iodide. researchgate.net

The amount of precursor used can influence the radiochemical yield. sakura.ne.jp Traditional methods sometimes required larger amounts of the precursor, which could be a drawback. sakura.ne.jp Consequently, alternative methods have been developed to achieve reliable synthesis with smaller quantities of this compound. sakura.ne.jpnih.gov Research has also explored using the non-hydrobromide form of the precursor to potentially enhance the synthesis yield of [¹¹C]raclopride. snmjournals.org

Table 1: Comparison of [¹¹C]raclopride Synthesis Methods Using S-(+)-O-Desmethylraclopride Precursors

| Methylating Agent | Precursor Form | Base/Solvent | Radiochemical Yield (Decay-Corrected) | Reference |

|---|---|---|---|---|

| [¹¹C]methyl iodide | Hydrobromide Salt | NaH / DMF | 11-14% | sakura.ne.jp |

| [¹¹C]methyl triflate | Free Base | Not specified | 20-34% | researchgate.netelsevierpure.com |

| [¹¹C]methyl iodide | Non-Hydrobromide | K₂CO₃ / DMSO | ~40% | snmjournals.org |

Role in Positron Emission Tomography (PET) for Dopaminergic System Studies

Once synthesized, the resulting [¹¹C]raclopride is used as a radiotracer in PET scans to visualize and quantify dopamine D2/D3 receptors in the living human brain. nih.govnih.gov PET is a non-invasive imaging technique that allows researchers and clinicians to study physiological processes. iaea.org [¹¹C]raclopride is highly selective for D2-dopamine receptors, and after intravenous injection, it accumulates in dopamine-rich areas of the brain, such as the caudate and putamen in the basal ganglia. nih.govnih.gov

The binding of [¹¹C]raclopride to these receptors can be measured by the PET scanner. This allows for the in vivo quantification of D2 receptor availability or density. nih.gov Because endogenous dopamine competes with [¹¹C]raclopride for the same binding sites, changes in the PET signal can be used to infer changes in the brain's own dopamine levels. frontiersin.org An increase in endogenous dopamine is expected to lead to a decrease in the binding of [¹¹C]raclopride. frontiersin.org

This principle has made [¹¹C]raclopride, and by extension its precursor this compound, a vital tool for investigating the dopaminergic system in various neurological and psychiatric conditions. It has been used extensively in studies related to Parkinson's disease, schizophrenia, addiction, and other disorders where dopamine signaling is implicated. nih.govnih.govscilit.com For example, PET studies with [¹¹C]raclopride have been used to evaluate the effects of therapeutic drugs on the dopaminergic system. nih.gov

Historical Development and Evolution of its Research Utility

The use of [¹¹C]raclopride as a PET ligand for dopamine D2 receptors marked a significant advancement in neuroscience research. nih.gov Initially, other synthesis methods for [¹¹C]raclopride existed, such as N-ethylation of an N-desethyl derivative. sakura.ne.jp However, the method involving O-methylation of the desmethyl precursor, S-(+)-O-Desmethylraclopride, became the standard approach worldwide. sakura.ne.jp This shift was due to the higher yields and shorter synthesis times offered by the O-methylation route. sakura.ne.jp

Over the years, the synthesis process has been continuously refined to improve its reliability and efficiency for routine use. nih.gov Researchers have focused on reducing the amount of precursor required, which is advantageous as it minimizes the presence of any inactive compound in the final radiopharmaceutical preparation. sakura.ne.jp While the precursor is known to be inactive at the D2 receptor, minimizing any potential in vivo confounding effects is always recommended. sakura.ne.jp The evolution of synthesis automation, including "loop methods" where the reaction occurs within an HPLC injection loop, has further simplified and streamlined the production of [¹¹C]raclopride from its desmethyl precursor. nih.govpsu.edu These advancements have solidified the role of this compound as a cornerstone in the ongoing exploration of the human dopaminergic system.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dihydroxybenzamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O3.BrH/c1-2-18-5-3-4-8(18)7-17-14(21)11-12(19)9(15)6-10(16)13(11)20;/h6,8,19-20H,2-5,7H2,1H3,(H,17,21);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWAHQQBHAKCTN-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrCl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585125 | |

| Record name | 3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,6-dihydroxybenzamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113310-88-6 | |

| Record name | 3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,6-dihydroxybenzamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Radiochemical Synthesis and Production of ¹¹c Raclopride from S + O Desmethylraclopride Hydrobromide

Precursor Utilization and Isotopic Labeling Strategies

The synthesis of [¹¹C]Raclopride from S-(+)-O-Desmethylraclopride hydrobromide involves the introduction of a carbon-11 (B1219553) (¹¹C) isotope, a positron-emitting radionuclide with a short half-life of approximately 20.4 minutes. This necessitates rapid and efficient chemical processes.

O-[¹¹C]Methylation Pathways and Mechanisms

The core of the synthesis is the O-[¹¹C]methylation of the phenolic hydroxyl group on the S-(+)-O-Desmethylraclopride precursor. This reaction is typically achieved using a ¹¹C-methylating agent, most commonly [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf). The reaction proceeds via a nucleophilic substitution, where the phenoxide ion of the precursor attacks the electrophilic methyl group of the labeling agent.

The general synthetic scheme is as follows:

S-(+)-O-Desmethylraclopride + [¹¹C]Methylating Agent → [¹¹C]Raclopride

Comparative Analysis of Precursor Forms (e.g., Hydrobromide vs. Free Base)

S-(+)-O-Desmethylraclopride is commercially available as a hydrobromide salt, which enhances its stability and shelf-life. However, for the O-[¹¹C]methylation reaction to proceed efficiently, the precursor must be in its free base form. The presence of the hydrobromide salt can interfere with the reaction by neutralizing the base required to deprotonate the phenolic hydroxyl group, thus inhibiting the formation of the reactive phenoxide.

Therefore, a critical step in the synthesis is the conversion of the hydrobromide salt to the free base. This is typically achieved by treating the precursor with a base, such as sodium hydroxide (B78521) or an organic base, prior to the introduction of the ¹¹C-methylating agent. Some studies have explored base-free synthesis methods, though these often result in lower yields. The use of the free base precursor is essential for achieving optimal radiochemical yields in the synthesis of [¹¹C]Raclopride. researchgate.netmdpi.com

Methodological Advancements in Radiosynthesis

The demand for [¹¹C]Raclopride in PET imaging has driven significant advancements in its radiosynthesis, moving from manual procedures to more reliable and efficient automated methods.

Manual and Automated Synthesis Protocols

Early methods for [¹¹C]Raclopride synthesis were often performed manually, which could be labor-intensive and lead to variability in yields and purity. The advent of automated synthesis modules, such as the GE TRACERlab FXc Pro and Synthra GPextent systems, has revolutionized the production process. nih.govnih.goviaea.org These automated systems offer several advantages, including improved reproducibility, higher yields, reduced radiation exposure to personnel, and cGMP (current Good Manufacturing Practice) compliance.

Common automated techniques include the "vessel method," where the reaction is carried out in a heated reactor, and the "loop method." researchgate.netnih.gov In the loop method, the precursor is loaded onto a loop, and the [¹¹C]methylating agent is passed through it, offering a captive solvent approach that can enhance reaction efficiency. nih.govnih.gov

Reaction Conditions Optimization for Radiochemical Yield and Efficiency

Optimizing reaction conditions is paramount for maximizing the radiochemical yield (RCY) and specific activity of [¹¹C]Raclopride. Key parameters that are frequently optimized include:

Solvent: A variety of solvents have been investigated, with acetone (B3395972) and dimethylformamide (DMF) being commonly used. abertay.ac.uknih.gov The choice of solvent can affect the solubility of the precursor and the reactivity of the methylating agent.

Base: The selection and concentration of the base are crucial for the deprotonation of the precursor. Both inorganic bases like sodium hydroxide (NaOH) and organic bases have been successfully employed. iaea.orgresearchgate.net

Temperature: The reaction is typically heated to accelerate the rate of methylation. Optimal temperatures can vary depending on the solvent and methylating agent used. abertay.ac.uk

Precursor Amount: The concentration of the S-(+)-O-Desmethylraclopride precursor is carefully controlled to ensure efficient trapping of the ¹¹C-methylating agent while minimizing the amount of unreacted precursor in the final product. abertay.ac.uknih.gov

| Parameter | Optimized Condition | Reference |

| Precursor Concentration | 1.5-3.0 g/L in acetone (0.2 mL) | abertay.ac.uk |

| Alkali Equivalent | 0.30-1.25 eq | abertay.ac.uk |

| Temperature | Room Temperature (25 °C) | abertay.ac.uk |

| Methylating Agent | [¹¹C]Methyl triflate | nih.gov |

| Synthesis Time | 23 minutes from ¹¹C-CO₂ | abertay.ac.uk |

| Radiochemical Yield | 64.82 ± 4.74% | abertay.ac.uk |

| Radiochemical Purity | > 97% | abertay.ac.uk |

Purification Techniques: High-Performance Liquid Chromatography (HPLC) for Radioligand Isolation

Following the radiosynthesis, the reaction mixture contains the desired [¹¹C]Raclopride, unreacted precursor, and potential radiochemical and chemical impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for the purification of [¹¹C]Raclopride. researchgate.netnih.gov36.112.18

Semi-preparative HPLC is employed to isolate the [¹¹C]Raclopride from the crude reaction mixture. The choice of the HPLC column and mobile phase is critical for achieving good separation between the product and impurities. nih.govnih.gov Various column types, such as C18 and others, have been utilized in combination with different mobile phases, often containing ethanol (B145695). nih.govnih.gov An effective HPLC purification strategy not only ensures high radiochemical purity but can also lead to a final injectable solution with a reduced volume, which is beneficial for administration. nih.gov36.112.18 The isolated [¹¹C]Raclopride fraction is then typically reformulated in a physiologically compatible solution for injection.

| Technique | Details | Reference |

| Chromatography | High-Performance Liquid Chromatography (HPLC) | researchgate.netnih.gov36.112.18 |

| Column Type | C16-alkylamide or CN columns | nih.gov36.112.18 |

| Mobile Phase | Ethanol-containing eluents | nih.gov36.112.18 |

| Outcome | High radiochemical purity (>95%) | nih.govnih.gov |

Quality Control and Characterization of [¹¹C]Raclopride Radioligand

The utility of [¹¹C]raclopride as a radioligand for Positron Emission Tomography (PET) imaging of dopamine (B1211576) D2/D3 receptors is critically dependent on rigorous quality control procedures. Following the radiochemical synthesis from its precursor, this compound, the final [¹¹C]raclopride product must undergo a series of characterization assays to ensure its suitability for clinical and research applications. These analyses confirm the identity, purity, and integrity of the radioligand, which are essential for accurate and reproducible PET imaging results.

Assessment of Radiochemical Purity and Impurity Profiling

A fundamental quality control step is the determination of radiochemical purity, which quantifies the proportion of the total radioactivity in the final product that is present as [¹¹C]raclopride. High-performance liquid chromatography (HPLC) is the standard method for this assessment, equipped with both a radioactivity detector and an ultraviolet (UV) detector. This dual-detector setup allows for the simultaneous determination of radiochemical and chemical purity.

For routine clinical use, the radiochemical purity of [¹¹C]raclopride must typically exceed 95%. nih.govnih.govjrias.or.jpresearchgate.net Some automated synthesis methods have reported achieving radiochemical purity greater than 99%. researchgate.net

Key Findings on Radiochemical Purity:

| Synthesis Method | Radiochemical Purity Achieved | Reference |

| Ethanolic Loop Chemistry | >95% | nih.gov |

| Palladium-mediated [¹¹C]carbonylation | 95% | nih.gov |

| Loop labeling with [¹¹C]methyltriflate | >95% | jrias.or.jp |

| Automated Synthesis | >99% | researchgate.net |

| Optimized Synthra GPextent | >95% | researchgate.net |

Impurity profiling is also a critical component of quality control. Potential impurities can include the unreacted precursor (O-desmethylraclopride), radiolabeled byproducts, and non-radiolabeled chemical contaminants. nih.gov The presence of the precursor is a common concern, and HPLC purification methods are often designed to ensure its efficient separation from the final [¹¹C]raclopride product. nih.govsakura.ne.jp Minimizing the amount of precursor is recommended to avoid any potential confounding in vivo effects. sakura.ne.jp Radiolytic decomposition, where the high energy of the radioisotope causes the breakdown of the radioligand itself, can also be a source of radiochemical impurities. nih.gov The use of agents like ethanol in the final formulation can help provide antioxidant protection and improve stability. nih.gov

Determination of Specific Activity and its Influence on Receptor Binding

Specific activity (SA) refers to the ratio of radioactivity to the total mass of the compound (radiolabeled and non-radiolabeled raclopride). It is typically expressed in units such as gigabecquerels per micromole (GBq/µmol) or Curies per millimole (Ci/mmol). A high specific activity is crucial for neuroreceptor imaging because it allows for the injection of a sufficient amount of radioactivity for imaging while administering a very small mass of the compound. This ensures that the injected raclopride (B1662589) occupies only a small fraction of the target dopamine D2/D3 receptors, preventing pharmacological effects and receptor saturation that would otherwise interfere with the accurate quantification of receptor density. frontiersin.org

The synthesis of [¹¹C]raclopride from this compound can yield a wide range of specific activities, depending on the synthesis method, the amount of precursor used, and the efficiency of the purification. nih.govjrias.or.jpsakura.ne.jp

Reported Specific Activity of [¹¹C]Raclopride:

| Specific Activity (at End of Synthesis) | Unit | Reference |

| 20831 | Ci/mmol | nih.gov |

| 37 | GBq/µmol | jrias.or.jp |

| 0.8 - 1.5 | Ci/mmol | researchgate.net |

| 135 ± 41 | MBq/nmol | researchgate.net |

| 48 | TBq/mmol | sakura.ne.jp |

| 4880 ± 2360 | GBq/µmol | nih.gov |

The influence of specific activity on receptor binding is significant. Studies have demonstrated that [¹¹C]raclopride with ultrahigh specific activity (e.g., 2520-6340 GBq/µmol) can detect both high- and low-affinity binding states of the D2 receptor in vitro. nih.gov In contrast, using low specific activity [¹¹C]raclopride (e.g., 44 GBq/µmol), only a single binding site was identified in the striatum, and no specific binding was detected in the lower-density cerebral cortex. nih.gov This suggests that high specific activity is necessary to characterize the full binding profile of the radioligand, particularly for detecting high-affinity states or receptors in low-density regions. Furthermore, a low specific activity can lead to an underestimation of receptor availability (binding potential) due to the increased mass of the injected ligand occupying a larger proportion of the available receptors. frontiersin.org

Stereochemical Integrity Post-Radiolabeling

Raclopride is a chiral molecule, and its biological activity resides almost exclusively in the S-(-)-enantiomer (also referred to as S-(+)-). The precursor, this compound, is the optically pure S-enantiomer. It is essential that the radiolabeling process does not cause racemization (conversion to the R-enantiomer or a mixture of both).

The stereochemical integrity of the final [¹¹C]raclopride product is confirmed by comparing its binding characteristics to those of its pharmacologically inactive (R)-enantiomer. PET studies in humans have demonstrated that after injection of [¹¹C]raclopride, there is a high accumulation of radioactivity in dopamine-rich areas like the basal ganglia. nih.gov Conversely, when the ¹¹C-labeled (R)-enantiomer ([¹¹C]FLB 472) is administered, no such accumulation is observed in these regions. nih.gov This confirms that the binding of [¹¹C]raclopride in the brain is highly stereoselective, indicating that the S-(+) configuration is preserved during the synthesis and purification process. nih.gov This stereospecificity is a critical quality attribute, ensuring that the PET signal accurately reflects binding to the target D2/D3 receptors.

In-Depth Pharmacological Data for this compound Not Publicly Available

The focus of the available research is overwhelmingly on the final product, [¹¹C]Raclopride, which is used extensively as a tool in positron emission tomography (PET) imaging to study the dopamine D₂/D₃ receptors in the brain. The synthesis of [¹¹C]Raclopride involves the O-[¹¹C]methylation of the S-(+)-O-Desmethylraclopride precursor.

The requested article, with its specific outline focusing on the dopamine receptor binding kinetics and thermodynamics, in vitro pharmacological profiling, and competitive interactions of this compound, cannot be generated with the required scientific accuracy and detail due to the absence of this specific data in the reviewed literature. Information regarding the binding affinity (Ki or IC50 values) of S-(+)-O-Desmethylraclopride for dopamine D₂, D₃, and D₄ receptors, as well as results from receptor occupancy studies, in vitro functional assays for receptor antagonism, and competitive interaction studies with endogenous neurotransmitters for this specific precursor molecule, could not be located.

Therefore, while the chemical relationship and synthetic pathway from this compound to [¹¹C]Raclopride are well-documented, the intrinsic pharmacological profile of the precursor itself remains uncharacterized in publicly accessible scientific resources.

Pharmacological Foundations of ¹¹c Raclopride Derived from S + O Desmethylraclopride Hydrobromide

Competitive Interactions with Endogenous Neurotransmitters

Sensitivity to Synaptic Dopamine (B1211576) Fluctuations

[¹¹C]Raclopride's utility in neuroimaging stems from its competitive binding relationship with endogenous dopamine at D2/D3 receptors. Changes in the synaptic concentration of dopamine directly influence the binding of [¹¹C]Raclopride, providing a dynamic measure of dopamine release. An increase in synaptic dopamine will lead to a decrease in [¹¹C]Raclopride binding, and conversely, a decrease in dopamine will result in increased radiotracer binding. This inverse relationship allows researchers to indirectly quantify changes in dopamine levels in response to various stimuli, including pharmacological challenges.

The binding potential (BP) of [¹¹C]Raclopride, a measure derived from PET data, reflects the availability of D2/D3 receptors. A reduction in BP is interpreted as an increase in endogenous dopamine, as the neurotransmitter displaces the radiotracer from its binding sites. This principle has been extensively applied to study the neurochemical effects of psychoactive substances and to understand the pathophysiology of neuropsychiatric disorders characterized by dysregulated dopamine signaling.

Displacement Studies with Pharmacological Modulators

Displacement studies are a cornerstone of [¹¹C]Raclopride research, providing valuable data on how different drugs modulate dopamine release. In these studies, a baseline [¹¹C]Raclopride PET scan is typically followed by the administration of a pharmacological agent and a subsequent scan to measure the change in radiotracer binding.

One of the most extensively studied pharmacological modulators is amphetamine, a potent dopamine-releasing agent. Administration of amphetamine leads to a significant reduction in [¹¹C]Raclopride binding in dopamine-rich brain regions, such as the striatum, reflecting a surge in synaptic dopamine. For instance, studies in baboons have shown that d-amphetamine can cause a 16.2% decrease in the striatum-to-cerebellum ratio of [¹¹C]Raclopride distribution volumes. nih.gov Similarly, research in rats demonstrated a 19% decrease in the binding potential of [¹¹C]Raclopride in both the ventral and dorsal striatum following an intravenous amphetamine challenge. nih.gov

Methylphenidate, a dopamine transporter inhibitor, also induces measurable displacement of [¹¹C]Raclopride. By blocking the reuptake of dopamine, methylphenidate increases its synaptic concentration, leading to reduced radiotracer binding. Oral administration of methylphenidate has been shown to significantly decrease D2 receptor availability in the striatum, with reductions of approximately 20% observed. ucsc.edu

Other pharmacological agents have also been investigated for their effects on the dopamine system using [¹¹C]Raclopride. GBR-12909, a potent dopamine reuptake inhibitor, has been shown to decrease the striatal [¹¹C]Raclopride binding ratio by 22.1% in baboons. nih.gov Even drugs that act on other neurotransmitter systems can indirectly influence dopamine levels and, consequently, [¹¹C]Raclopride binding. For example, the serotonin-releasing agent fenfluramine (B1217885) has been observed to cause a significant decrease in the specific binding of [¹¹C]Raclopride in the striatum, suggesting a serotonergic modulation of dopamine release. nih.gov

The following tables summarize findings from various displacement studies, illustrating the effects of different pharmacological modulators on [¹¹C]Raclopride binding potential.

Table 1: Effect of Amphetamine on [¹¹C]Raclopride Binding Potential (BP)

| Species | Brain Region | Amphetamine Dose & Route | % Change in BP | Reference |

|---|---|---|---|---|

| Baboon | Striatum | Not Specified | -16.2% | nih.gov |

| Rat | Ventral Striatum | 1 mg/kg, i.v. | -19% | nih.gov |

| Rat | Dorsal Striatum | 1 mg/kg, i.v. | -19% | nih.gov |

| Rhesus Monkey | Striatum | 0.4 mg/kg, i.v. | -19% (bolus + infusion) | nih.gov |

| Rhesus Monkey | Striatum | 0.4 mg/kg, i.v. | -22% to -42% (paired bolus) | nih.gov |

Table 2: Effect of Other Pharmacological Modulators on [¹¹C]Raclopride Binding Potential (BP)

| Modulator | Species | Brain Region | % Change in BP | Reference |

|---|---|---|---|---|

| Methylphenidate | Human | Striatum | ~ -20% | ucsc.edu |

| GBR-12909 | Baboon | Striatum | -22.1% | nih.gov |

| Tetrabenazine | Baboon | Striatum | -28.3% | nih.gov |

| Fenfluramine | Human | Striatum | Significant Decrease | nih.gov |

These displacement studies, made possible by the synthesis of [¹¹C]Raclopride from its precursor S-(+)-O-Desmethylraclopride hydrobromide, have provided profound insights into the complex pharmacology of the dopamine system and the mechanisms of action of various centrally acting drugs.

Applications of ¹¹c Raclopride in Neuroimaging Research

Quantification of Dopamine (B1211576) D₂/D₃ Receptor Availability In Vivo

[¹¹C]Raclopride binds selectively and with moderate affinity to dopamine D₂ and D₃ receptors, making it a suitable tool for quantifying their availability in the living human brain. nih.govfrontiersin.org This quantification is fundamental to understanding the baseline state of the dopaminergic system and its alterations in various conditions.

PET imaging with [¹¹C]Raclopride has been instrumental in mapping the distribution of D₂/D₃ receptors throughout the central nervous system. Consistent with in vitro studies, the highest density of these receptors is found in the striatum, specifically the putamen and the caudate nucleus. nih.govnih.gov Lower, but detectable, levels of D₂/D₃ receptors are also present in extrastriatal regions, including the thalamus, substantia nigra, and various cortical and limbic areas. nih.govnih.govdiva-portal.org

Research has demonstrated that the availability of D₂/D₃ receptors, as measured by [¹¹C]Raclopride, can be organized according to known anatomical and functional dopamine pathways, such as the nigrostriatal, mesolimbic, and mesocortical pathways. nih.govscispace.com While historically considered less reliable for low-density extrastriatal regions, recent studies have shown good test-retest reliability for [¹¹C]Raclopride measurements in these areas, supporting its validity for brain-wide receptor mapping. nih.gov

Regional Distribution of Dopamine D₂/D₃ Receptor Binding Potential (BP) as Measured by [¹¹C]Raclopride PET

This table summarizes the relative binding potential of [¹¹C]Raclopride in various brain regions, indicating the density of D₂/D₃ receptors.

| Brain Region | Relative Binding Potential (BP) | Reference |

|---|---|---|

| Putamen | High | nih.gov |

| Caudate Nucleus | High | nih.gov |

| Ventral Striatum | High | jneurosci.org |

| Thalamus | Low | nih.gov |

| Substantia Nigra | Low | nih.gov |

| Cerebral Cortices (e.g., Temporal) | Low | nih.gov |

The primary outcome measure in [¹¹C]Raclopride PET studies is the non-displaceable binding potential (BPND). nih.govfrontiersin.org BPND represents the ratio of the concentration of specifically bound radioligand to that of the non-displaceable radioligand in tissue at equilibrium, providing an index of receptor availability. frontiersin.orgmedrxiv.org It is influenced by both the density of available receptors (Bmax) and the affinity of the radioligand for those receptors (Kd). nih.govnih.gov

While a single [¹¹C]Raclopride scan provides a measure of receptor availability (BPND), it cannot disentangle receptor density from endogenous dopamine levels. frontiersin.org To obtain separate estimates of Bmax and Kd, more complex protocols are required, such as performing multiple PET scans with different specific activities of the radioligand or using a multiple-injection approach within a single PET session. nih.govnih.gov These methods allow for the construction of saturation plots to derive the absolute density and affinity of D₂/D₃ receptors. nih.govnih.gov Studies have shown high reproducibility for BPND measurements, particularly in the striatum. frontiersin.org

Example [¹¹C]Raclopride BPND Values in the Human Striatum

This table shows typical baseline binding potential (BPND) values obtained from healthy control subjects in different studies.

| Brain Region | Mean BPND (± SD) | Study Reference |

|---|---|---|

| Whole Striatum | 2.50 (± 0.10) | frontiersin.org |

| Putamen | 4.06 (± 0.29) |

Assessment of Synaptic Dopamine Release Dynamics

[¹¹C]Raclopride's moderate affinity for D₂/D₃ receptors makes it sensitive to competition from endogenous dopamine. nih.govneurology.org An increase in the synaptic concentration of dopamine will displace [¹¹C]Raclopride from its binding sites, resulting in a measurable reduction in the PET signal (i.e., a decrease in BPND). frontiersin.orgnih.gov This competitive binding principle is the foundation for using [¹¹C]Raclopride to study the dynamics of synaptic dopamine release in response to various stimuli.

Pharmacological challenges are a common method to probe the capacity of the dopamine system to release its neurotransmitter.

Amphetamine: Administration of amphetamine, a potent dopamine-releasing agent, reliably causes a significant reduction in [¹¹C]Raclopride binding in the striatum and other dopamine-rich areas. diva-portal.orgnih.govnih.gov Studies in humans have quantified this displacement, showing, for example, a 22% decrease in BPND in the ventral striatum and an 11% decrease in the putamen following an acute amphetamine dose. jneurosci.org This paradigm is frequently used to investigate the integrity of the presynaptic dopamine system in health and disease. nih.gov

Levodopa: In patients with Parkinson's disease, acute administration of levodopa leads to increased synthesis and release of dopamine from remaining dopaminergic terminals. neurology.orgnih.gov This levodopa-induced dopamine release displaces [¹¹C]Raclopride, with studies showing reductions in the tracer's uptake index to 82% of baseline in the posterior putamen and 88% in the anterior putamen. neurology.orgnih.gov Interestingly, in healthy individuals at rest, levodopa did not produce a significant change in striatal [¹¹C]Raclopride binding, suggesting that dopamine neuron firing rates may be too low in the resting state for exogenous levodopa to cause a major increase in synaptic dopamine. nih.govscienceopen.com

Reported Reductions in [¹¹C]Raclopride Binding Following Pharmacological Challenges

This table summarizes the percentage decrease in [¹¹C]Raclopride binding potential (BPND) or uptake in specific brain regions after administration of dopamine-releasing agents.

| Pharmacological Agent | Brain Region | % Reduction in Binding | Study Population | Reference |

|---|---|---|---|---|

| Amphetamine | Ventral Striatum | ~22% | Healthy Humans | jneurosci.org |

| Amphetamine | Putamen | ~11% | Healthy Humans | jneurosci.org |

| Levodopa | Posterior Putamen | ~18% | Parkinson's Disease Patients | neurology.orgnih.gov |

| Levodopa | Anterior Putamen | ~12% | Parkinson's Disease Patients | neurology.orgnih.gov |

| Methylphenidate | Striatum | Significant Decrease | Healthy Humans | nih.gov |

Beyond pharmacological probes, [¹¹C]Raclopride PET can detect more subtle changes in dopamine release elicited by behavioral and cognitive tasks. frontiersin.org This application allows researchers to link dynamic neurochemistry to specific psychological processes like reward processing, motivation, and motor control.

For instance, studies have used reward-based tasks to measure dopamine release. In a study on anhedonia, individuals with this condition showed reduced task-related dopamine release (i.e., a smaller decrease in [¹¹C]Raclopride BPND) in the striatum in response to rewards compared to healthy controls. medrxiv.orgmedrxiv.org Similarly, decreased phasic dopamine release in response to incentives has been observed in the putamen and caudate of individuals with autism spectrum disorder. nih.gov These findings highlight the utility of [¹¹C]Raclopride in uncovering the neurochemical basis of psychiatric symptoms. To enhance the detection of these often small, transient signals, advanced imaging protocols and analysis methods, such as dual-bolus injections and residual space detection, have been developed. frontiersin.orgnih.gov

[¹¹C]Raclopride PET enables the monitoring of dopamine fluctuations over time, either within a single scan or across multiple scans. Protocols have been developed to measure a baseline BPND and then a second BPND after a behavioral or pharmacological intervention within the same imaging session. frontiersin.org This allows for the direct quantification of dopamine release in response to the stimulus.

Studies have also captured temporal characteristics of dopamine release. For example, after an amphetamine challenge in rats, the peak displacement of [¹¹C]Raclopride occurred later in extrastriatal regions compared to the striatum, demonstrating regional differences in the time course of dopamine release. diva-portal.orgnih.gov Furthermore, repeated scanning on the same day has revealed potential habituation effects, with dopamine release declining between the first and second scan even in placebo conditions, highlighting the brain's dynamic adaptation to the experimental environment. nih.gov These applications underscore the power of [¹¹C]Raclopride PET to noninvasively track time-dependent changes in the brain's neurochemical milieu. nih.gov

Elucidation of Neurobiological Mechanisms in Brain Disorders

PET imaging with [¹¹C]Raclopride allows for the non-invasive assessment of cerebral D2 dopamine receptor binding capacity, which is crucial for diagnosing and understanding movement and psychiatric disorders. wikipedia.org The radiotracer competes with endogenous dopamine for binding to D2 receptors; therefore, a decrease in [¹¹C]Raclopride binding as measured by PET is interpreted as an increase in synaptic dopamine levels. frontiersin.orgnih.gov This competitive binding paradigm is a powerful tool to investigate the dopamine system's responsiveness in various conditions. nih.gov

Parkinson's Disease Pathophysiology and Dopaminergic Function

In Parkinson's disease (PD), [¹¹C]Raclopride PET studies have been pivotal in characterizing the changes in the dopaminergic system. Early-stage, drug-naïve PD patients have shown a significant increase in [¹¹C]Raclopride uptake in the putamen, suggesting an upregulation of D2 receptors. nih.govnih.gov This upregulation is considered a compensatory mechanism for the declining dopamine levels.

One study confirmed this increase in D2 receptors in the putamen contralateral to the most affected side of the body in early PD patients. nih.gov This finding was observed with both the reversible ligand [¹¹C]Raclopride and the irreversible ligand [¹¹C]N-methylspiperone, indicating that the change is not merely a consequence of depleted endogenous dopamine. nih.gov

Furthermore, [¹¹C]Raclopride PET has been used to study impulse control disorders (ICDs), such as pathological gambling, which can be a side effect of dopaminergic treatments for PD. nih.govresearchgate.netbohrium.com Studies have shown that PD patients with pathological gambling exhibit greater dopamine release, evidenced by a larger decrease in [¹¹C]Raclopride binding in the ventral striatum during a gambling task, compared to PD patients without this disorder. researchgate.netbohrium.com

| Study Focus | Patient Group | Key Finding with [¹¹C]Raclopride PET | Implication |

| D2 Receptor Status in Early PD | Drug-naïve, early-stage PD patients | Increased [¹¹C]Raclopride binding in the putamen. nih.govnih.gov | Compensatory upregulation of D2 receptors in response to dopamine depletion. |

| Impulse Control Disorders in PD | PD patients with pathological gambling | Greater reduction in ventral striatal [¹¹C]Raclopride binding during gambling tasks. researchgate.netbohrium.com | Heightened dopamine release in reward pathways may underlie ICDs. |

| Effect of Amantadine Treatment | Idiopathic PD patients | Moderate increase in [¹¹C]Raclopride binding in the putamen after 14 days of treatment. nih.gov | Suggests a potential increase in D2 receptor availability, masking any minor increase in dopamine levels. |

Schizophrenia and Dopamine Dysregulation Hypotheses

The dopamine hypothesis of schizophrenia has been extensively investigated using [¹¹C]Raclopride PET. These studies have provided crucial insights into the role of D2 receptors in the pathophysiology and treatment of the disorder. Research has indicated that patients with schizophrenia may have slightly higher levels of striatal D2 receptors. biorxiv.org

A key application of [¹¹C]Raclopride PET in schizophrenia research is the measurement of D2 receptor occupancy by antipsychotic drugs. Studies have demonstrated that clinical doses of antipsychotics like sulpiride and cis(Z)-flupentixol decanoate result in a substantial blockade (over 80%) of D2 receptors in the putamen. nih.gov This high level of receptor occupancy is linked to the therapeutic effects of these medications.

Moreover, [¹¹C]Raclopride PET has been used to investigate dopamine dysregulation in relation to psychotic relapse. In patients with first-episode psychosis who discontinue antipsychotic medication, the risk of relapse has been linked to dysfunctional dopamine autoregulation, although D2/D3 receptor availability (BPND) measured by [¹¹C]Raclopride did not significantly differ between patients who relapsed, those who did not, and healthy controls after discontinuation. nih.gov

Research into Substance Use Disorders and Reward Pathways

[¹¹C]Raclopride PET imaging has been instrumental in revealing the neurochemical alterations in the brains of individuals with substance use disorders. Studies have consistently shown that cocaine addiction is associated with an 11% to 15% decrease in striatal D2/D3 receptor availability. radiologykey.com

This imaging technique can also measure changes in dopamine transmission in response to drug-related cues. In individuals with cocaine dependence, exposure to videos of people using cocaine led to a decrease in [¹¹C]Raclopride binding potential in the dorsal striatum (caudate and putamen), indicating cue-induced dopamine release. radiologykey.com The magnitude of this dopamine release was found to correlate with craving for the drug and the severity of the addiction, suggesting its role in the risk of relapse. radiologykey.com

| Condition | Stimulus | Key [¹¹C]Raclopride PET Finding | Associated Correlation |

| Cocaine Dependence | Drug-related cues (video) | Decreased binding potential in the dorsal striatum. radiologykey.com | Correlated with craving and addiction severity. radiologykey.com |

Studies on Tourette Syndrome and Presynaptic Dopaminergic Abnormalities

The pathophysiology of Tourette Syndrome (TS) has been hypothesized to involve dopaminergic abnormalities. [¹¹C]Raclopride PET studies have been employed to test these hypotheses. While some studies reported no significant difference in baseline striatal D2 receptor binding between individuals with TS and control subjects, others have found evidence of altered dopamine transmission. johnshopkins.edutiagomaia.org

A key study used an amphetamine challenge to probe presynaptic dopamine function. After administering amphetamine, adults with TS showed a significantly greater increase in intrasynaptic dopamine in the putamen (a 21% increase) compared to healthy subjects, who showed no change. johnshopkins.edu This was observed as a reduction in [¹¹C]Raclopride binding. This finding suggests that the underlying issue in TS may be a phasic, or intermittent, dysfunction of dopamine release rather than a simple excess of dopamine. johnshopkins.edu Another study provided evidence for decreased striatal D2/3 receptor availability in TS, which may reflect higher endogenous dopamine levels. nih.gov Following an amphetamine challenge in that study, increased tic severity correlated with dopamine release in the right ventral striatum. nih.gov

Investigations of Cognitive Flexibility and Executive Function

The role of dopamine in higher-order cognitive processes, such as executive functions, has been explored using [¹¹C]Raclopride PET. These studies have helped to elucidate the neurochemical basis of cognitive flexibility, the ability to adapt thinking and behavior to changing environments. snmmi.org

A study involving a cognitive task called the Montreal Card Sorting Task (MCST) found that healthy subjects showed a reduction in striatal [¹¹C]Raclopride binding potential when they had to plan a "set-shift" (i.e., change the rule they were following). nih.govnih.gov This suggests that striatal dopamine neurotransmission increases significantly during the performance of these specific executive processes. nih.govnih.gov Such findings provide insight into the origins of cognitive deficits seen in disorders associated with dopamine dysfunction, like Parkinson's disease. nih.gov Recent research has further confirmed a direct link between dopamine and cognitive flexibility, showing that the brain boosts dopamine production during cognitively demanding tasks. snmmi.org

Longitudinal Studies of Receptor Changes in Disease Progression or Therapeutic Intervention

Longitudinal studies using [¹¹C]Raclopride PET are crucial for understanding how dopamine receptors change over the course of a disease or in response to long-term treatment.

In Parkinson's disease, a longitudinal study followed drug-naïve patients for 3-5 years. nih.gov Initially, these patients showed increased [¹¹C]Raclopride binding in the putamen. nih.gov However, after 3-5 years of treatment with levodopa and dopamine agonists, the binding was significantly reduced compared to their baseline scans. nih.gov This long-term downregulation of D2 receptors could be induced by chronic dopaminergic therapy or represent a structural adaptation to the progressive loss of nigrostriatal neurons. nih.gov

In Huntington's disease, a progressive neurodegenerative disorder characterized by the loss of striatal neurons rich in dopamine receptors, serial [¹¹C]Raclopride PET scans have been used to track disease progression. wikipedia.orgresearchgate.net A study conducting scans at baseline and after three years found a steady decline in the binding potential of [¹¹C]Raclopride in the striatum, providing an objective measure of the ongoing neurodegenerative process. researchgate.net

Similarly, in psychiatry, [¹¹C]Raclopride PET has been used to examine the effects of treatments like electroconvulsive therapy (ECT) on D2/D3 receptors in patients with severe major depressive episodes. One study found that while patients initially had lower [¹¹C]Raclopride binding in the striatum compared to controls, ECT did not produce a statistically significant change in receptor binding, even though depressive symptoms improved significantly. nih.gov

Research Methodologies and Data Analysis in ¹¹c Raclopride Pet Studies

PET Scan Acquisition Protocols

The protocol for acquiring PET data is a critical first step that influences the subsequent quantitative analysis. The administration of [¹¹C]Raclopride and the timing of the scan are carefully controlled to capture the dynamic binding of the radiotracer to dopamine (B1211576) receptors.

Two primary paradigms for administering [¹¹C]Raclopride are the bolus injection and the bolus-plus-constant infusion method. nih.gov

Bolus Injection: This is the most common approach, where the entire dose of the radiotracer is injected intravenously over a short period. Initial PET approaches were based on data from rapid bolus injections. nih.gov This method allows for the tracking of the tracer's uptake and washout over time, providing a dynamic dataset. A variation of this is the dual-bolus method, where two separate boluses are administered during a single, extended PET scan. nih.govfrontiersin.org This approach has been shown to have good reproducibility, with a mean absolute difference (MAD) of less than 2% between binding potential estimates from the first and second injections. frontiersin.org

Bolus-Plus-Constant Infusion: This paradigm involves an initial bolus injection followed by a continuous infusion of the radiotracer over the course of the scan. nih.govnih.gov The goal is to achieve a state of "true" equilibrium, where the rate of radiotracer delivery to the brain equals its rate of clearance. nih.gov This steady-state condition can simplify the quantitative analysis by allowing for the calculation of binding potential from the tissue-to-plasma concentration ratio at equilibrium. nih.gov However, designing a protocol to consistently attain this equilibrium can be challenging. nih.gov

A comparison of these methods has shown that while both yield almost identical binding potential values, each has its practical advantages and disadvantages. nih.gov The continuous infusion method provides a true equilibrium state, whereas the kinetic analysis following a bolus injection requires arterial blood sampling to determine the input function. nih.gov A "transient equilibrium" method after a bolus injection offers a suitable alternative for routine clinical research as it does not necessitate an arterial input function. nih.gov

Table 1: Comparison of [¹¹C]Raclopride Administration Paradigms

| Paradigm | Description | Advantages | Disadvantages |

|---|---|---|---|

| Single Bolus Injection | A single, rapid intravenous injection of the radiotracer. nih.gov | Simpler to implement; suitable for dynamic kinetic modeling. nih.govnih.gov | Requires complex modeling and often arterial sampling for full quantification. nih.gov |

| Dual-Bolus Injection | Two bolus injections administered during a single PET scan session. nih.govfrontiersin.org | High reproducibility; allows for measurement of baseline and activated states in one session. frontiersin.org | Requires extended modeling to account for the second injection. frontiersin.org |

| Bolus-Plus-Constant Infusion | An initial bolus followed by a continuous infusion of the radiotracer. nih.govnih.gov | Can achieve a "true" equilibrium state, simplifying quantification. nih.govnih.gov | Difficult to design a protocol that consistently achieves equilibrium. nih.gov |

Following the administration of [¹¹C]Raclopride, PET data is acquired dynamically over a period, typically 60 to 90 minutes. nih.govnih.gov This process involves collecting a series of images, or "frames," over time. The list-mode data acquired by the scanner are typically organized into sinograms, which are then reconstructed into a sequence of 3D images. frontiersin.org

From these dynamic images, the radioactivity concentration in various brain regions of interest (ROIs) is measured for each time frame. This information is then plotted against time to generate time-activity curves (TACs). nih.gov The TAC for a specific brain region illustrates the uptake and washout of [¹¹C]Raclopride in that area. Regions with high densities of D2/D3 receptors, such as the striatum, will show high uptake and slower washout, while regions with negligible specific binding, like the cerebellum (often used as a reference region), will show rapid uptake and clearance. frontiersin.orgtaylorandfrancis.com These TACs form the fundamental data for the subsequent quantitative analysis of receptor binding. nih.gov

Image Reconstruction and Data Preprocessing Techniques

Raw PET data must undergo several processing steps before quantitative analysis can be performed. These include reconstructing the data into images and then preprocessing these images to correct for various physical and biological factors.

To allow for group analyses and comparisons across subjects, individual PET images are transformed into a standard anatomical space, a process known as spatial normalization. frontiersin.org This is often achieved using templates, such as the Montreal Neurological Institute (MNI) space. nih.gov

For accurate anatomical localization of the PET signal, the functional PET images are coregistered with high-resolution structural images, typically from Magnetic Resonance Imaging (MRI). frontiersin.orgresearchgate.net The process involves summing the dynamic PET frames to create a single image with good anatomical information, which is then aligned with the subject's MRI scan. The transformation parameters derived from this coregistration are then applied to the dynamic PET data. frontiersin.org This ensures that the brain regions defined on the structural MRI accurately correspond to the functional data from the PET scan.

The limited spatial resolution of PET scanners can lead to a phenomenon known as the partial volume effect (PVE). This causes the signal from small structures to be underestimated due to "spill-over" of signal from adjacent regions. Given the small size of some striatal subregions, PVE can significantly impact the accuracy of [¹¹C]Raclopride PET quantification. utupub.fi

Quantitative Analysis of PET Data

The final step is the quantitative analysis of the processed PET data to derive key parameters related to dopamine D2/D3 receptor availability. The most common outcome measure in [¹¹C]Raclopride studies is the binding potential (BP), which is proportional to the density of available receptors (Bmax) and inversely proportional to the tracer's affinity (Kd). nih.govnih.gov

Several kinetic models are used to estimate BP from the dynamic PET data:

Compartment Models: These are sophisticated models that describe the exchange of the radiotracer between different physiological compartments, such as blood plasma, non-specifically bound tissue, and specifically bound tissue. nih.govnih.gov A standard three-compartment model is often used, but it typically requires an arterial plasma input function, which involves invasive arterial blood sampling. nih.gov

Simplified Reference Tissue Model (SRTM): To circumvent the need for arterial blood sampling, the SRTM has become the most popular method for analyzing [¹¹C]Raclopride PET data. turkupetcentre.net This model uses a reference region, typically the cerebellum, which is assumed to be devoid of specific D2/D3 receptor binding, to estimate the non-displaceable tracer concentration in tissue. The model then estimates the binding potential relative to the non-displaceable uptake (BPND). researchgate.netturkupetcentre.net

Equilibrium Analysis: This method is applicable when a state of equilibrium is reached, such as with the bolus-plus-constant infusion paradigm. taylorandfrancis.comnih.gov At equilibrium, the BP can be calculated more simply, often as the ratio of the specifically bound tracer in the target region to the concentration of tracer in plasma or the reference region. nih.gov A "transient equilibrium" approach can also be applied to bolus injection data at the time of peak specific binding. nih.gov

Recent advancements have also introduced novel data-driven methods, such as Residual Space Detection (RSD), which aim to improve the detection of transient dopamine release by transforming PET time-activity curves to a residual space where dopamine-induced changes can be more easily isolated from noise. nih.govresearchgate.net

Table 2: Image Reconstruction Algorithms for [¹¹C]Raclopride PET

| Algorithm | Description | Common Use | Key Findings |

|---|---|---|---|

| Filtered Backprojection (FBP) | A widely used, computationally fast reconstruction algorithm. jsnm.org | Historically used for most neurotransmission PET scan data. jsnm.org | Binding potential values are generally similar to OSEM, though small significant differences can be observed in the striatum. jsnm.org Recommended for rat studies to evaluate binding potential. researchgate.net |

| Ordered Subsets Expectation Maximization (OSEM) | An iterative algorithm that often produces images with better signal-to-noise ratios compared to FBP. jsnm.orgnih.gov | Commonly used for whole-body [18F]FDG scans; increasingly used in neurotransmission studies. jsnm.org | Can be used for human neurotransmission PET studies for calculating binding potential, with results comparable to FBP. jsnm.org |

Reference Region Models for Receptor Availability

To simplify the data acquisition process and avoid the need for invasive arterial blood sampling, reference region models are widely used in [¹¹C]Raclopride PET studies. nih.gov These models use the time-activity curve (TAC) from a brain region devoid of specific D2/D3 receptor binding as a surrogate for the arterial input function. nih.gov The cerebellum is the most commonly used reference region for [¹¹C]Raclopride studies due to its negligible density of D2/D3 receptors. nih.gov

The Simplified Reference Tissue Model (SRTM) is a widely validated and applied reference region model for [¹¹C]Raclopride. nih.gov It assumes a single-tissue compartment in the reference region and allows for the direct estimation of the binding potential (BPND), a measure of the ratio of specifically bound radiotracer to the non-displaceable radiotracer concentration at equilibrium. BPND is a key outcome measure in [¹¹C]Raclopride PET studies, as it is directly proportional to the density of available D2/D3 receptors.

| Reference Region Model | Description | Outcome Measure | Advantages | Limitations |

| Simplified Reference Tissue Model (SRTM) | Uses a reference region (e.g., cerebellum) TAC as an input function to model the target region's kinetics. | Binding Potential (BPND) | Non-invasive (no arterial sampling), computationally efficient, robust. | Requires a valid reference region with no specific binding. |

Voxel-Wise and Region-of-Interest (ROI) Based Analysis

The quantified PET data can be analyzed at different spatial levels: on a voxel-by-voxel basis or by averaging data within predefined regions of interest.

Region-of-Interest (ROI) Based Analysis: This is the traditional and most common approach. ROIs are anatomical areas of the brain, such as the striatum, caudate, and putamen, which are known to have high densities of D2/D3 receptors. These regions are typically delineated on an individual's co-registered Magnetic Resonance Imaging (MRI) scan and then applied to the PET data. The average BPND within each ROI is then calculated, providing a single value for receptor availability in that region. This method benefits from a high signal-to-noise ratio due to the averaging of data from multiple voxels.

Voxel-Wise Analysis: This approach, often performed using statistical parametric mapping (SPM), allows for the examination of between-group or between-condition differences in radiotracer binding at the individual voxel level across the entire brain. nih.gov This method is hypothesis-generating as it can identify unexpected areas of significant change. However, it is more susceptible to noise and requires correction for multiple comparisons to avoid false positives. nih.gov A novel data-driven, task-informed method known as Residual Space Detection (RSD) has been developed to improve the detection of transient dopamine release in voxel-wise analysis of [¹¹C]Raclopride PET data, particularly for low-amplitude signals. nih.govresearchgate.netnih.gov

| Analysis Level | Description | Advantages | Disadvantages |

| Region-of-Interest (ROI) | Data is averaged within anatomically defined brain regions. | High signal-to-noise ratio, statistically powerful for a priori hypotheses. | Can miss localized effects within a region, dependent on accurate ROI definition. |

| Voxel-Wise | Statistical analysis is performed on each individual voxel. | Hypothesis-generating, can identify localized effects, does not require a priori anatomical hypotheses. | Lower signal-to-noise ratio, requires correction for multiple comparisons, computationally intensive. |

Integration with Other Neuroimaging Modalities (e.g., MRI)

The integration of [¹¹C]Raclopride PET with other neuroimaging modalities, particularly Magnetic Resonance Imaging (MRI), has become increasingly common and offers significant advantages. Simultaneous PET/MRI scanners allow for the concurrent acquisition of both functional/molecular information from PET and anatomical/functional information from MRI.

Anatomical Coregistration: High-resolution anatomical MRI scans are essential for accurate ROI delineation in PET data analysis. Co-registering the PET images to an individual's MRI provides a precise anatomical reference, improving the accuracy of the localization of changes in receptor binding.

Simultaneous PET/fMRI: The combination of [¹¹C]Raclopride PET and functional MRI (fMRI) allows for the investigation of the relationship between neurotransmitter dynamics and brain network activity. For example, researchers can examine how dopamine release, measured by a decrease in [¹¹C]Raclopride binding, correlates with changes in the Blood-Oxygen-Level-Dependent (BOLD) signal during specific cognitive or behavioral tasks. This integrated approach provides a more comprehensive understanding of the neurochemical and neurophysiological underpinnings of brain function.

Motion Correction: Subject motion during a PET scan can be a significant source of error. MRI-based motion correction techniques can be used to track head movement during the scan, allowing for more accurate correction of the PET data and improving the quality of the kinetic modeling results.

| Integration Modality | Benefit for [¹¹C]Raclopride PET | Example Application |

| Anatomical MRI | Provides precise anatomical localization for ROI analysis. | Delineating the caudate and putamen for accurate measurement of striatal D2/D3 receptor density. |

| Functional MRI (fMRI) | Allows for the simultaneous investigation of dopamine release and brain network activity. | Correlating reward-induced dopamine release with BOLD signal changes in the ventral striatum. |

| MRI-based Motion Tracking | Improves the accuracy of PET data by correcting for subject head motion. | Reducing motion artifacts in dynamic PET images to improve the reliability of kinetic modeling. |

Ethical Considerations and Regulatory Oversight in Human Research with ¹¹c Raclopride

Institutional Review Board (IRB) and Research Ethics Committee Approvals

Before any clinical study involving [¹¹C]Raclopride can commence, researchers must obtain approval from an Institutional Review Board (IRB) or a Research Ethics Committee (REC). rsna.org These independent bodies are tasked with protecting the rights and welfare of human research subjects. collectiveminds.health The IRB/REC meticulously reviews the research protocol, informed consent forms, recruitment materials, and investigator qualifications. collectiveminds.health

A key responsibility of the IRB is to conduct a thorough risk-benefit analysis. collectiveminds.healthucmerced.edu For [¹¹C]Raclopride studies, this involves carefully considering the potential risks associated with radiation exposure against the anticipated scientific and medical benefits. collectiveminds.health The committee ensures that risks to participants are minimized and are reasonable in relation to the potential for new knowledge. collectiveminds.health The ethical principle of beneficence, which entails maximizing possible benefits while minimizing potential harm, is a cornerstone of this evaluation. hhs.gov The IRB also ensures that the selection of participants is equitable and that the informed consent process is comprehensive and understandable to the subjects. collectiveminds.health

Compliance with Regulatory Guidelines for Investigational Radiopharmaceuticals

As an investigational radiopharmaceutical, [¹¹C]Raclopride is subject to stringent regulatory oversight by national authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). regulink.comopenmedscience.com In the United States, research with [¹¹C]Raclopride typically requires an Investigational New Drug (IND) application to be filed with the FDA, unless the study meets specific criteria for an exemption. fda.gov

The production of [¹¹C]Raclopride must adhere to Good Manufacturing Practices (GMP) to ensure its quality, safety, and purity. openmedscience.comnih.gov These regulations are critical due to the radioactive nature of the compound and its intended use in humans. openmedscience.com Regulatory bodies require detailed documentation on the manufacturing process, quality control measures, and the stability of the radiopharmaceutical. openmedscience.com The short half-life of Carbon-11 (B1219553) necessitates that these processes are conducted efficiently and in close proximity to the imaging facility.

In some cases, basic research studies with radioactive drugs may be conducted under the oversight of a Radioactive Drug Research Committee (RDRC), an FDA-sanctioned institutional committee, which has specific limitations on the number of subjects and the nature of the research. nih.gov

Subject Recruitment, Informed Consent, and Participant Safety Protocols

The recruitment of participants for [¹¹C]Raclopride studies must be conducted in an ethical manner, avoiding any form of coercion. ucmerced.edu The process of obtaining informed consent is a fundamental ethical requirement and a critical part of ensuring participant autonomy. appliedclinicaltrialsonline.comct-toolkit.ac.ukmmsholdings.com This process involves more than just a signature on a form; it is a comprehensive discussion between the researcher and the potential participant. appliedclinicaltrialsonline.commmsholdings.com

The informed consent document must be written in plain language and clearly outline the purpose of the study, the procedures involved, the potential risks and benefits, and the voluntary nature of participation. mmsholdings.comwakeresearch.com Participants must be explicitly informed about the radiation exposure they will receive. ucdavis.edu They must also be made aware of their right to withdraw from the study at any time without penalty. ucmerced.edu For vulnerable populations, such as children, additional safeguards and specific consent procedures are required. wikipedia.orgtaylorandfrancis.com

Participant safety is a primary concern throughout the study. ucla.edu Protocols are established to monitor subjects during and after the administration of [¹¹C]Raclopride. While the administered doses are typically low and not expected to cause a pharmacological effect, continuous monitoring by trained personnel is standard practice. nih.gov Emergency procedures must be in place to address any potential adverse events. ucla.edu

Radiation Dosimetry and Absorbed Dose Estimation in Human Subjects

A crucial aspect of the safety assessment for [¹¹C]Raclopride research is the estimation of the radiation dose that participants will receive. tracercro.com Radiation dosimetry involves calculating the absorbed dose of radiation in various organs and tissues. tracercro.com This is essential for evaluating the potential risks to human subjects.

The Medical Internal Radiation Dose (MIRD) method is commonly used to estimate the absorbed doses. nih.govnih.gov This involves tracking the biodistribution of [¹¹C]Raclopride in the body over time through whole-body PET scans. nih.govnih.gov The organs that receive the highest absorbed doses are typically the gallbladder wall, small intestine, liver, and urinary bladder wall. nih.gov

| Organ/Tissue | Mean Absorbed Dose (μGy/MBq) nih.gov |

| Adrenals | 4.8 |

| Brain | 3.9 |

| Breasts | 2.1 |

| Gallbladder wall | 23.3 |

| LLI wall | 4.4 |

| Small intestine | 19.3 |

| Stomach wall | 4.3 |

| ULI wall | 7.9 |

| Heart wall | 4.1 |

| Kidneys | 12.3 |

| Liver | 18.0 |

| Lungs | 4.1 |

| Muscle | 2.8 |

| Ovaries | 4.3 |

| Pancreas | 5.3 |

| Red marrow | 3.4 |

| Osteogenic cells | 4.2 |

| Skin | 1.8 |

| Spleen | 4.2 |

| Testes | 2.2 |

| Thymus | 3.0 |

| Thyroid | 2.4 |

| Urinary bladder wall | 17.7 |

| Uterus | 4.7 |

| Total body | 3.2 |

| Effective Dose (μSv/MBq) | 8.7 |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the chiral purity of S-(+)-O-Desmethylraclopride hydrobromide?

- Methodology : Use high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak AD-H column) to separate enantiomers. Validate the method using reference standards (e.g., racemic mixtures) and compare retention times. Optical rotation measurements (<781S>) can supplement HPLC data to confirm enantiomeric excess (≥99% for S-(+)-enantiomer) .

- Data Interpretation : Discrepancies between HPLC and optical rotation results may arise from impurities or solvent effects. Cross-validate using nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents .

Q. How can researchers validate the synthesis of this compound as a precursor for radiopharmaceuticals?

- Methodology : Perform isotopic labeling (e.g., with ) and verify radiochemical purity via radio-HPLC. Compare the retention time of the labeled product with the non-radioactive reference standard. Use mass spectrometry (MS) to confirm molecular weight (414.12 g/mol for the hydrobromide salt) .

- Quality Control : Include residual solvent analysis (e.g., methanol, dichloromethane) using gas chromatography (GC) to meet pharmacopeial limits (<0.1%) .

Advanced Research Questions

Q. What experimental design considerations are critical for comparative studies of this compound and its analogs in dopamine D2/3 receptor binding assays?

- Methodology :

- In vitro : Use -spiperone or -raclopride in competitive binding assays with striatal membranes. Calculate inhibition constants () via nonlinear regression (GraphPad Prism).

- In vivo : Employ positron emission tomography (PET) in rodent models to assess brain uptake and receptor occupancy. Normalize data to plasma-free fraction to account for protein binding .

- Data Contradictions : Differences in values between studies may arise from variations in tissue preparation (e.g., membrane homogenization techniques) or radioligand specific activity. Replicate experiments with standardized protocols .

Q. How can researchers resolve discrepancies in reported pharmacokinetic profiles of this compound across species?

- Methodology :

- Pharmacokinetic Modeling : Use compartmental analysis (e.g., two-tissue model) to compare clearance rates in rodents vs. non-human primates. Incorporate allometric scaling to predict human pharmacokinetics.

- Metabolite Identification : Apply liquid chromatography-tandem mass spectrometry (LC-MS/MS) to characterize phase I/II metabolites in plasma and urine .

- Troubleshooting : Interspecies variability in cytochrome P450 enzymes may explain metabolic differences. Use recombinant enzyme assays (e.g., CYP2D6, CYP3A4) to identify metabolic pathways .

Q. What strategies optimize the stability of this compound in aqueous solutions for in vivo studies?

- Methodology :

- pH Optimization : Conduct stability studies across pH 3–7 (buffered with ammonium acetate) at 25°C. Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) and HPLC.

- Lyophilization : Prepare lyophilized formulations with cryoprotectants (e.g., trehalose) and reconstitute in saline pre-injection to extend shelf life .

- Validation : Compare degradation kinetics (Arrhenius plots) under accelerated storage conditions (40°C/75% RH) to predict long-term stability .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodology : Implement quality-by-design (QbD) principles:

- Define critical process parameters (CPPs: e.g., reaction temperature, catalyst loading).

- Use design of experiments (DoE, e.g., factorial design) to optimize yield and purity.

- Apply statistical process control (SPC) charts to monitor intermediate purity (≥97% by HPLC) .

Q. What statistical approaches are recommended for meta-analysis of this compound’s receptor binding affinity data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.